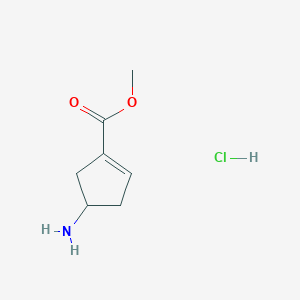

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride

描述

Molecular Geometry and Conformational Analysis

The molecular structure of this compound is built around a five-membered cyclopentene ring system that provides conformational rigidity while maintaining some degree of flexibility. The compound possesses the molecular formula C₇H₁₂ClNO₂ with a molecular weight of 177.63 grams per mole, representing the protonated amino group complexed with a chloride ion. The free base form exhibits the molecular formula C₇H₁₁NO₂ with a molecular weight of 141.17 grams per mole.

The cyclopentene ring system in this compound adopts conformations that are fundamentally different from saturated cyclopentane rings due to the presence of the double bond between carbon atoms 1 and 2. Research on cyclopentene-based amino acids demonstrates that these systems typically favor envelope conformations where one carbon atom is displaced from the plane of the other four atoms. The rigidity imposed by the double bond reduces the conformational flexibility compared to saturated cyclopentane systems, which undergo rapid pseudorotation between envelope conformations at room temperature.

The amino group at position 4 of the cyclopentene ring introduces additional conformational considerations. In related cyclopentene amino acid derivatives, the orientation of substituents can significantly influence the overall molecular geometry through intramolecular interactions and steric effects. The positioning of the carboxylate ester group at position 1 creates a specific spatial arrangement that impacts both the electronic properties and three-dimensional structure of the molecule.

Conformational studies of similar cyclopentene-based amino acid systems reveal that the presence of the double bond in the ring constrains the overall molecular flexibility while allowing for specific rotational degrees of freedom around the exocyclic bonds. The methyl ester functionality at the carboxyl group provides additional conformational flexibility through rotation around the carbon-oxygen single bond, though this rotation is somewhat restricted by the steric environment of the cyclopentene ring.

Crystallographic Studies and X-ray Diffraction Patterns

While specific crystallographic data for this compound are not extensively documented in the available literature, studies of closely related cyclopentane amino acid derivatives provide valuable insights into the expected solid-state behavior of this compound. Crystallographic investigations of 1-aminocyclopentane carboxylic acid monohydrate have revealed that cyclopentane rings in amino acid systems can exhibit disorder, with carbon atoms occupying alternative positions that correspond to different envelope conformations.

The crystal structure of related amino cyclopentane carboxylic acid derivatives demonstrates that these compounds typically crystallize in monoclinic space groups, with the cyclopentane rings adopting envelope conformations in the solid state. The presence of the amino group and carboxylate functionality creates opportunities for hydrogen bonding networks that stabilize specific conformations in the crystal lattice.

X-ray diffraction studies of similar cyclopentene-containing compounds indicate that the double bond in the ring system reduces conformational disorder compared to saturated analogs. The planar nature of the alkene functionality constrains the ring geometry and typically results in more ordered crystal structures. The hydrochloride salt form of 4-amino-cyclopent-1-enecarboxylic acid methyl ester would be expected to exhibit enhanced crystallinity due to the ionic interactions between the protonated amino group and the chloride counterion.

Crystallographic parameters for related compounds in this class typically show unit cell dimensions that accommodate the specific hydrogen bonding patterns formed by the amino and carboxylate functionalities. The packing arrangements in the crystal lattice are influenced by both the conformational preferences of the cyclopentene ring and the intermolecular interactions between adjacent molecules.

Tautomeric Forms and Protonation States in Solid vs. Solution Phase

The protonation behavior of 4-amino-cyclopent-1-enecarboxylic acid methyl ester represents a critical aspect of its structural characterization, particularly in understanding the differences between solid-state and solution-phase properties. In the hydrochloride salt form, the amino group exists in its protonated state, bearing a positive charge that is balanced by the chloride anion. This protonation state significantly affects the electronic distribution throughout the molecule and influences both its chemical reactivity and physical properties.

In solution, the protonation state of the amino group is pH-dependent, with the compound existing as a zwitterion under physiological conditions due to the presence of both the basic amino group and the electron-withdrawing ester functionality. The electron-withdrawing effect of the cyclopentene ring and the adjacent carboxylate ester group modulates the basicity of the amino group compared to simple aliphatic amines. This electronic effect is similar to that observed in other constrained amino acid systems where ring strain and hybridization changes affect the protonation equilibrium.

The solid-state structure of the hydrochloride salt locks the amino group in its protonated form through ionic interactions with the chloride counterion. This contrasts with the solution behavior where dynamic equilibria between protonated and neutral forms occur depending on the solution pH and ionic strength. Nuclear magnetic resonance studies of related cyclopentene amino acid derivatives demonstrate that the chemical environment of the amino group is sensitive to protonation state changes, with significant shifts observed in both proton and carbon-13 spectra upon protonation.

The ester functionality in this compound does not exhibit significant tautomeric behavior under normal conditions, remaining in its keto form rather than undergoing enol-keto tautomerization. However, the presence of the amino group and its varying protonation states can influence the electronic properties of the ester carbonyl through inductive and field effects transmitted through the cyclopentene ring system.

Temperature-dependent studies of similar compounds reveal that protonation equilibria can shift with changing thermal conditions, particularly in the solid state where hydrogen bonding networks may reorganize. The crystalline hydrochloride salt form provides stability against such temperature-induced changes by maintaining the protonated state through strong ionic interactions that persist across a wide temperature range.

属性

IUPAC Name |

methyl 4-aminocyclopentene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFPGFMEIKGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride, a derivative of cyclopentene, has garnered attention for its potential biological activities. This compound is structurally related to various amino acids and has been studied for its interactions with biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClNO2

- CAS Number : 12645057

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopentene Ring : Starting from a suitable precursor such as cyclopentene derivatives.

- Amine Introduction : The amino group is introduced through nucleophilic substitution or reductive amination.

- Methyl Ester Formation : The carboxylic acid is converted to the methyl ester using methanol in the presence of an acid catalyst.

- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes:

- GABA Aminotransferase (GABA-AT) : It has shown significant inhibition, which may have implications for treating neurological disorders by increasing GABA levels in the brain .

- Human Organic Anion Transporter (hOAT) : Studies have indicated a notable increase in inactivation efficiency against hOAT, suggesting potential applications in drug delivery systems targeting renal excretion pathways .

Antimicrobial Activity

Preliminary studies suggest that derivatives of cyclopentene compounds may possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that treatment with this compound led to:

- Reduced neuronal apoptosis.

- Improved cognitive function as assessed by behavioral tests.

- Modulation of neuroinflammatory markers.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. Key findings included:

- Induction of apoptosis in human breast cancer cells.

- Inhibition of cell proliferation through cell cycle arrest mechanisms.

- Enhanced sensitivity to chemotherapeutic agents when used in combination therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with neurotransmitter systems, particularly GABAergic pathways.

- Modulation of enzyme activity related to metabolic processes.

- Potential signaling pathway alterations leading to changes in cellular proliferation and apoptosis.

Comparative Analysis

| Compound | Target Enzyme | Inhibition Efficiency | Application |

|---|---|---|---|

| This compound | GABA-AT | High | Neurological disorders |

| Similar Cyclopentene Derivative | hOAT | Moderate | Drug delivery systems |

科学研究应用

Medicinal Chemistry

4-AC has garnered attention for its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its derivatives have been investigated for their potential therapeutic effects in treating neurological disorders.

GABA Analogues

Research has shown that 4-AC can serve as a precursor for synthesizing GABA analogues. These compounds may exhibit enhanced biological activity compared to GABA itself, potentially leading to new treatments for conditions such as epilepsy and anxiety disorders. The introduction of thiol substituents into the 4-AC framework has been successfully achieved, yielding compounds with promising pharmacological profiles .

Organic Synthesis

4-AC is utilized in organic synthesis due to its unique cyclopentene structure, which allows for various chemical modifications. It can be employed as a building block for synthesizing more complex molecules.

Synthesis of N-Protected Derivatives

The preparation of N-protected 4-amino-cyclopentene-1-carboxylate esters is a notable application. These derivatives are essential intermediates in synthesizing pharmaceuticals and agrochemicals. The process typically involves the resolution of racemic mixtures to obtain enantiomerically pure compounds, which are crucial for achieving desired biological activity .

Case Study 1: Synthesis of GABA Analogues

A study demonstrated the reaction of 4-AC with various thiols to create functionalized GABA analogues. The resulting compounds exhibited varying degrees of neuroactivity, suggesting that structural modifications can significantly influence pharmacological properties .

Case Study 2: Resolution Techniques

The classical resolution techniques applied to 4-AC derivatives have shown that high enantiomeric purity can be achieved through specific methodologies involving tartaric acid derivatives. This approach is vital for large-scale production where enantiomeric purity directly impacts the efficacy and safety of drug candidates .

Data Table: Comparison of GABA Analogues Derived from 4-AC

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride with key analogs:

Key Observations:

- Ring Saturation : The cyclopentene ring in the target compound introduces unsaturation, increasing reactivity for Diels-Alder or nucleophilic addition reactions compared to saturated cyclopentane derivatives .

- Functional Groups : The methyl ester group enhances solubility in organic solvents, while the hydrochloride salt improves stability and crystallinity .

Reactivity Differences:

Spectral and Physicochemical Properties

- ¹H-NMR Data: Target Compound: Limited data available; however, analogs like methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride show characteristic peaks at δ 3.79 (ester -OCH₃) and δ 9.18 (broad -NH₃⁺) . Cyclopentane Analog: Amino protons typically appear at δ 2.5–3.0, while ester methyl groups resonate near δ 3.7 .

- Solubility: Hydrochloride salts of cyclopentene/ane derivatives are generally soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents .

准备方法

Step 1: Methanolysis and Formation of Hydrochloride Salt

- Reaction : (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (240 g, 2.2 mol) is dissolved in methanol (230 g) at 20°C.

- Filtration : The suspension is filtered to remove insolubles.

- HCl Gas Introduction : Hydrogen chloride gas (90 g, 2.47 mol) is carefully bubbled into the solution over 35 minutes, maintaining the temperature at 70-75°C.

- Cooling : After HCl addition, the mixture is cooled to 23°C.

- L-Tartaric Acid Addition : A turbid solution of L-tartaric acid (198 g, 1.32 mol) in water (120 g) with triethylamine (30 g, 0.30 mol) is added at 25-30°C to induce crystallization of the tartrate salt.

- Seeding and Base Addition : The solution is seeded with crystals of (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate. Triethylamine (116 g, 1.15 mol) is added gradually over 80 minutes with intermittent seeding to promote crystallization.

- Isolation : The solid is filtered and washed with methanol (200 g).

Yield : Approximately 285 g of (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate with >99.5% enantiomeric excess (ee) by HPLC.

Step 2: Protection of the Amino Group

- Starting Material : Wet (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (285 g, ~0.95 mol).

- Reagents : Di-tert-butyl dicarbonate (231.2 g, 1.06 mol) and triethylamine (200 g, 1.98 mol) in methanol (124.2 g).

- Reaction Conditions : The mixture is stirred at 30-37°C. Triethylamine addition causes vigorous CO2 evolution, indicating carbamate formation.

- Work-Up : After 1.5 hours stirring, ammonium hydroxide (25% aqueous, 14.4 g, 0.21 mol) is added, and the solution is seeded with Boc-protected amino ester crystals.

- Crystallization : The mixture is cooled to 0-5°C, water (675 g) is slowly added to precipitate the product.

- Isolation : The solid is filtered, washed with water (200 g), and dried under vacuum at 35-40°C.

Product : (1S,4R)-methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopent-2-ene-1-carboxylate (Boc-protected amino ester).

Enzymatic Resolution for Enantiomeric Purity

- Enzymatic hydrolysis using esterases and lipases has been explored to resolve racemic mixtures of 4-amino-cyclopentane carboxylic acid methyl esters.

- Pig liver esterase showed high enantioselectivity for hydrolyzing 4-(benzoylamino)-2-cyclopentenecarboxylic acid methyl ester, yielding the desired (1S,4R) enantiomer with high optical purity.

- Optimization of pH, solvent, and substrate concentration improved enantioselectivity by up to twofold, indicating enzymatic resolution as a viable method for obtaining enantiomerically pure intermediates.

Alternative Chemical Resolution and Synthesis Routes

- Chemical resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one followed by hydrolysis and intramolecular cyclization can yield optically active 4-amino-cyclopent-1-enecarboxylic acid methyl ester.

- This approach avoids fermentation-based methods, offering good reproducibility and high yields.

- The process involves selective hydrolysis and crystallization steps to isolate the desired stereoisomer.

Summary Table of Key Preparation Steps

| Step | Starting Material / Reagents | Conditions | Outcome / Product | Yield / Purity |

|---|---|---|---|---|

| 1 | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one + MeOH + HCl gas | 20°C to 70-75°C, then cooled to 23°C | (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate | 285 g, >99.5% ee by HPLC |

| 2 | Above tartrate + di-tert-butyl dicarbonate + triethylamine | 30-37°C, CO2 evolution, then cooled to 0-5°C | Boc-protected amino ester | High purity, isolated by filtration |

| 3 | Racemic esters + pig liver esterase (enzymatic) | Optimized pH and solvent | Enantiomerically enriched (1S,4R) amino ester | Improved enantioselectivity |

| 4 | Racemic bicyclic lactam (chemical resolution) | Hydrolysis and crystallization | Optically active this compound | Good yield, reproducible |

Research Findings and Notes

- The use of triethylamine in the Boc-protection step is crucial for neutralizing released acid and driving the reaction forward.

- Seeding with pure crystals at various stages enhances crystallization and purity.

- Enzymatic resolution offers a green and selective alternative to classical chemical resolution, with potential for scale-up.

- The hydrochloride salt form improves compound stability and handling.

- High optical purity (>99.5% ee) is achievable with combined chemical and enzymatic methods, critical for pharmaceutical applications.

常见问题

Q. What are the established synthetic routes for 4-amino-cyclopent-1-enecarboxylic acid methyl ester hydrochloride?

The compound is synthesized via two primary routes:

- Route 1 : Reaction of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with 4-toluenesulfonate monohydrate in ethyl acetate, yielding the product with an 80% efficiency after filtration and concentration .

- Route 2 : Esterification and ring-opening of 2-azabicyclo[2.2.1]hept-5-ene-3-ketone using thionyl chloride, followed by reduction in dichloromethane/water to isolate the hydrochloride salt .

Methodological Tip : Optimize solvent choice (e.g., ethyl acetate for solubility) and monitor reaction progress via TLC or in situ NMR to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H-NMR : Key peaks include δ 9.10 (broad singlet, NH₂), 3.82 (methoxy group), and 2.05–2.56 (cyclopentene protons) in DMSO-d₆ .

- Mass Spectrometry : Molecular weight confirmation (163.602 g/mol for C₆H₉NO₂·HCl) .

- Chiral HPLC : For enantiomeric purity assessment, critical given the (1S,4R) configuration noted in related derivatives .

Q. What are the critical physicochemical properties relevant to its handling in experiments?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but less in non-polar solvents .

- Stability : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) at −20°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity?

- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral amines) during ring-opening steps to control stereochemistry .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

- Analytical Validation : Confirm purity via chiral HPLC with a cellulose-based column and polar mobile phase .

Q. How should researchers address discrepancies in synthetic yields between methodologies?

- Root-Cause Analysis : Compare solvent systems (e.g., ethyl acetate vs. dichloromethane) and reaction temperatures. reports 80% yield in ethyl acetate, while requires reduction steps that may introduce losses .

- Byproduct Profiling : Use LC-MS to identify side products (e.g., over-esterification or decomposition intermediates).

Q. What computational tools are available for retrosynthetic planning and mechanistic studies?

Q. How can researchers ensure reproducibility in scale-up syntheses?

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical parameters (e.g., pH, intermediate concentrations) .

- DoE (Design of Experiments) : Use response surface methodology to optimize variables like catalyst loading and reaction time .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Convert the hydrochloride salt to a lyophilized powder to reduce hygroscopicity .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ester group) .

Key Methodological Takeaways

- Prioritize chiral resolution techniques early in synthesis to avoid costly purification later.

- Integrate computational modeling (e.g., DFT, AI retrosynthesis) with experimental validation to accelerate discovery .

- Address yield discrepancies by profiling byproducts and optimizing solvent/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。